

Troubleshooting unexpected results with ONC1-13B

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Compound of Interest

Compound Name: ONC1-13B

Cat. No.: B1432339

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ONC201-13B Technical Support Center

Welcome to the technical support center for ONC201-13B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and providing answers to frequently asked questions during their experiments with ONC201-13B.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with ONC201-13B, helping you to identify potential causes and solutions.

Question: Why am I observing variable or no efficacy of ONC201-13B in my cancer cell lines?

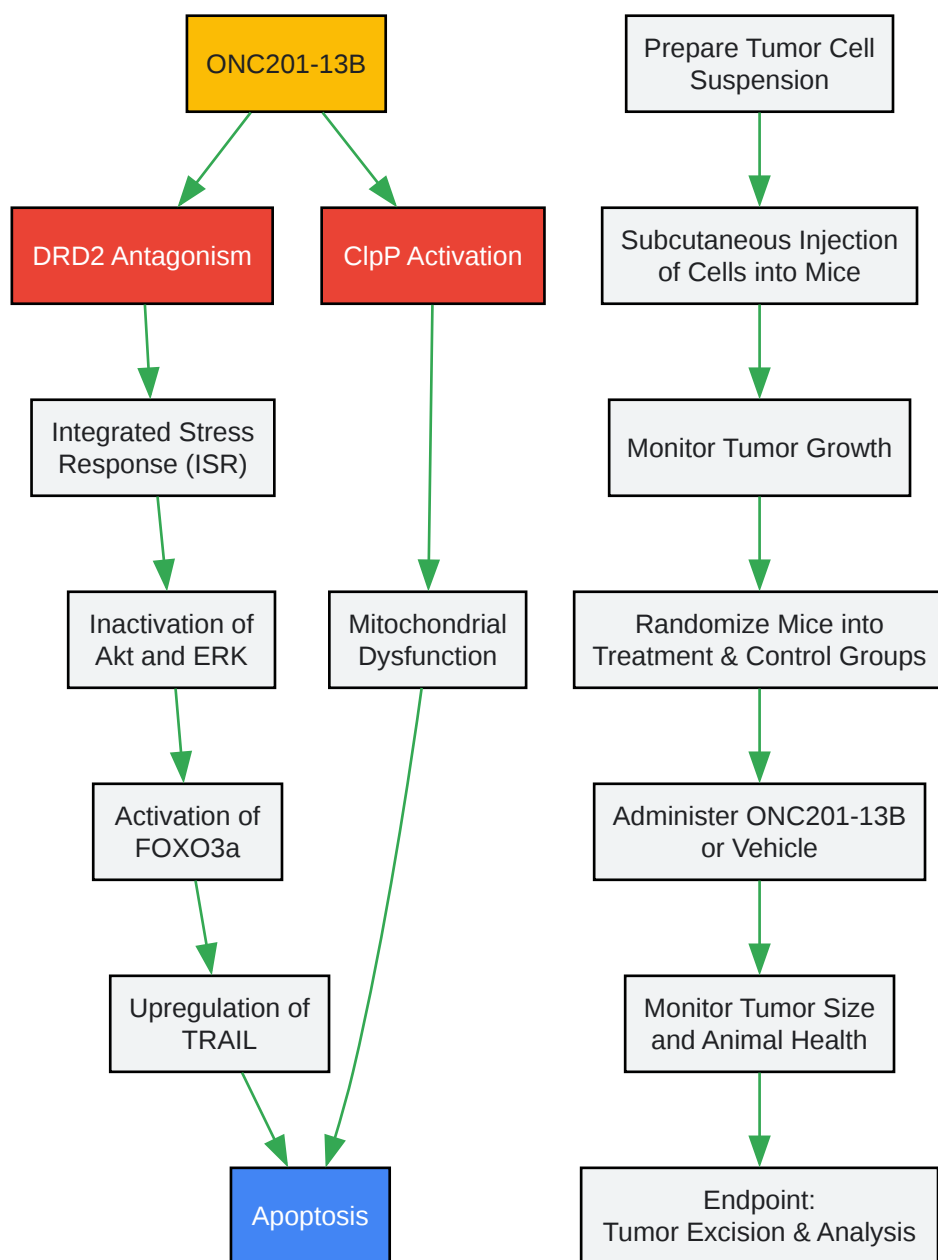
Answer:

The efficacy of ONC201-13B can be highly dependent on the genetic background of the cancer cells. Several factors could contribute to a lack of response:

- **Absence of H3K27M Mutation:** ONC201-13B has shown significant promise in gliomas harboring the H3K27M mutation.^{[1][2]} Initial clinical trials in glioblastoma showed limited success until a notable response was observed in a patient with this specific mutation.^{[2][3]} If your cell line does not carry this mutation, it may be less sensitive to the drug.

- Upregulated Resistance Pathways: Resistance to ONC201-13B can be mediated by the activation of alternative signaling pathways.
 - EGFR Signaling: Overexpression or activating mutations in the Epidermal Growth Factor Receptor (EGFR) can confer resistance to ONC201-13B.
 - PI3K/AKT Pathway: Increased signaling through the PI3K/AKT/mTOR axis has been identified as a mechanism of decreased sensitivity to ONC201-13B in some cancer models.
- p53 Status: The anti-cancer effects of ONC201-13B are generally considered to be p53-independent.

Troubleshooting Workflow: Investigating Lack of Efficacy



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References

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